3,4-dichloro-N-methylbenzamide
Description
Properties
IUPAC Name |
3,4-dichloro-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO/c1-11-8(12)5-2-3-6(9)7(10)4-5/h2-4H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKPFCKZTDNVKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40324515 | |
| Record name | 3,4-dichloro-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40324515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6077-76-5 | |
| Record name | NSC406900 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406900 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-dichloro-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40324515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Directed Chlorination Using Trichloroisocyanuric Acid
The chlorination of N-methylbenzamide precursors represents the most industrially viable route to 3,4-dichloro-N-methylbenzamide. A patented method for synthesizing structurally analogous compounds (e.g., 2-amino-3,5-dichloro-N-methylbenzamide) employs trichloroisocyanuric acid (TCCA) as the chlorinating agent. Adapted for 3,4-dichloro substitution, this method involves:
-
Intermediate Synthesis : Reacting isatoic anhydride with methylamine in a polar aprotic solvent (e.g., dimethylformamide) at 30–50°C to form 2-amino-N-methylbenzamide.
-
Chlorination : Introducing TCCA gradually into the organic phase at 40–50°C, followed by alkaline workup (pH 8–13) to precipitate the product.
TCCA’s high electrophilicity ensures selective dichlorination at the 3,4-positions, with yields reaching 82–87%. By contrast, dichlorohydantoin (DCDMH), an alternative chlorination agent, achieves only 70–75% yield due to incomplete reactivity and side-product formation.
Table 1: Chlorination Agent Performance Comparison
| Agent | Yield (%) | Purity (%) | Byproducts |
|---|---|---|---|
| Trichloroisocyanuric acid | 82–87 | ≥98 | Isocyanuric acid |
| Dichlorohydantoin | 70–75 | 90–92 | Hydantoin |
Regioselectivity and Reaction Optimization
Achieving 3,4-dichloro specificity requires precise control of reaction parameters:
-
Temperature : Maintaining 40–50°C during chlorination minimizes polysubstitution.
-
Solvent System : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while aqueous alkaline phases isolate the product via pH-dependent precipitation.
-
Stoichiometry : A 2:1 molar ratio of TCCA to N-methylbenzamide ensures complete dichlorination without excess reagent waste.
Direct Amidation of 3,4-Dichlorobenzoic Acid
Acyl Chloride Intermediate Route
3,4-Dichlorobenzoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methylamine:
This method yields 75–80% product but requires stringent anhydrous conditions and generates corrosive HCl gas, complicating large-scale production.
Coupling Reagent-Mediated Amidation
Modern protocols employ carbodiimide reagents (e.g., EDCl/HOBt) to activate the carboxylic acid directly:
Yields improve to 85–88%, with reduced side reactions, though reagent costs limit industrial adoption.
One-Pot Synthesis from Isatoic Anhydride
Integrated Amination-Chlorination Process
Adapting a one-pot approach from patent CN112142620A, this compound can be synthesized without isolating intermediates:
-
Amination : Isatoic anhydride reacts with methylamine in DMF at 30°C.
-
In Situ Chlorination : TCCA is added directly to the reaction mixture, enabling sequential amidation and chlorination.
This method achieves 89% yield and 97% purity, with isocyanuric acid (a TCCA byproduct) removed via alkaline filtration.
Table 2: One-Pot Synthesis Performance Metrics
| Parameter | Value |
|---|---|
| Reaction Time | 6–8 hours |
| Temperature | 30°C (Step 1), 45°C (Step 2) |
| Solvent Recovery | 92% DMF recycled |
| Environmental Impact | Low (CO₂/NH₃ byproducts) |
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-N-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as hydroxide ions, leading to the formation of hydroxylated derivatives.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products
Substitution: Hydroxylated benzamides.
Reduction: N-methylbenzylamine derivatives.
Oxidation: Carboxylic acids and other oxidized products.
Scientific Research Applications
Pharmacological Research
1. Opioid Receptor Studies
U-47700 has been extensively studied for its interactions with mu-opioid receptors (MOR). Research has demonstrated that it exhibits moderate affinity and selective agonist activity at these receptors, making it a valuable compound for developing radiotracers in positron emission tomography (PET) imaging. A study highlighted the potential of U-47700 analogs as templates for 18F-PET radiotracer development, emphasizing their sensitivity to changes in MOR occupancy over high affinity . This property is crucial for understanding opioid receptor dynamics in vivo.
2. Radioligand Development
The compound has been utilized in the development of radioligands for imaging studies. The synthesis of 18F-labeled analogs of U-47700 allowed researchers to perform small-animal PET imaging, which aids in visualizing opioid receptor binding in living organisms. The binding affinity and pharmacological parameters of several U-47700 derivatives were evaluated, leading to promising candidates for further investigation .
Toxicology and Clinical Implications
1. Case Reports of Overdose
U-47700 has been implicated in several clinical cases of overdose, particularly as it gained popularity as a recreational drug. A notable case involved a 23-year-old female who experienced severe respiratory depression after using U-47700. Toxicological analysis confirmed the presence of the compound and its metabolites in serum and urine samples, highlighting its potency and the risks associated with its use . The identification of U-47700 as a significant marker for acute intoxication underscores the importance of understanding its pharmacokinetics and metabolic pathways.
2. Metabolic Characterization
Research into the metabolic pathways of U-47700 revealed several metabolites that are relevant for toxicological screening. In one study, the parent compound was detected alongside various desmethyl and hydroxy metabolites in urine samples from overdose cases. These findings provide insights into how U-47700 is processed by the body and suggest that certain metabolites may serve as better indicators of use than the parent compound itself .
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-methylbenzamide as an herbicide involves the inhibition of specific enzymes in the target plants, leading to disruption of essential metabolic pathways. The compound interferes with the synthesis of fatty acids, proteins, and nucleic acids, ultimately causing cell death. The molecular targets include enzymes involved in the biosynthesis of these macromolecules.
Comparison with Similar Compounds
Table 1: Structural Comparison of 3,4-Dichloro-N-methylbenzamide and Analogues
Key Structural Insights :
- Substituent Effects : The dichloro substitution in this compound and its analogs enhances lipophilicity, critical for crossing biological membranes. However, the addition of bulky groups (e.g., cyclohexylmethyl in AH-7921) significantly increases μ-opioid receptor affinity .
Pharmacological and Toxicological Profiles
Table 2: Pharmacological Comparison
Mechanistic Insights :
- Opioid Activity : AH-7921 and U-47700 exhibit high μ-opioid receptor selectivity due to their cyclohexylamine substituents, which mimic morphine’s piperidine ring. The absence of this motif in this compound likely diminishes opioid effects .
- Metabolic Stability : N-methylation in this compound may reduce susceptibility to enzymatic degradation compared to primary amides .
Biological Activity
3,4-Dichloro-N-methylbenzamide, also known as U-47700, is a synthetic compound that has garnered attention for its biological activities, particularly in the context of opioid receptor interactions and potential therapeutic applications. This article reviews the biological activity of this compound, including its pharmacological properties, toxicological implications, and relevant case studies.
Chemical Structure and Properties
This compound is structurally characterized by the presence of a benzamide moiety with two chlorine substituents at the 3 and 4 positions and a methyl group attached to the nitrogen atom. The molecular formula is CHClN\O, with a molecular weight of approximately 239.12 g/mol.
Opioid Receptor Binding
Research indicates that U-47700 exhibits significant affinity for the μ-opioid receptor, which is responsible for mediating analgesic effects. In comparative studies, U-47700 demonstrated higher analgesic potency than morphine in animal models. Binding studies have shown that U-47700 selectively binds to the μ-opioid receptor over the κ-opioid receptor, suggesting its potential as a pain management agent .
Analgesic Effects
In vivo studies have highlighted U-47700's analgesic effects. For instance, a study reported that administration of U-47700 resulted in dose-dependent analgesia in mice, similar to classical opioids but with a different side effect profile . The compound's efficacy was evaluated using various pain models, confirming its potential as an effective analgesic.
Toxicological Implications
Despite its therapeutic potential, U-47700 has been associated with significant toxicity. Reports indicate that overdose cases can lead to severe respiratory depression and death. A notable case involved post-mortem analysis revealing elevated levels of U-47700 in blood samples from overdose victims . The compound's metabolites have also been identified in biological samples, complicating the toxicological assessment.
Overdose Incidents
Several case studies have documented incidents of U-47700 overdose. One such case involved a young adult who experienced respiratory failure after consuming the substance recreationally. Post-mortem toxicology revealed high concentrations of U-47700 alongside other synthetic opioids . These incidents underline the need for careful monitoring and regulation of substances like U-47700.
Clinical Observations
Clinical observations have noted that patients using U-47700 for pain management reported varying side effects compared to traditional opioids. While some patients experienced effective pain relief, others reported adverse effects such as nausea and dizziness . These findings suggest that while U-47700 may offer benefits in specific contexts, it also carries risks that require thorough evaluation.
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its therapeutic profile while minimizing toxicity. For example, modifications to the chemical structure have led to compounds with improved selectivity for opioid receptors and reduced side effects .
Summary Table of Biological Activities
| Activity | Findings |
|---|---|
| Opioid Receptor Binding | High affinity for μ-opioid receptors |
| Analgesic Efficacy | More potent than morphine in animal models |
| Toxicity | Associated with respiratory depression and fatalities |
| Case Studies | Documented overdose incidents in recreational use |
| Research Directions | Synthesis of safer derivatives with better profiles |
Q & A
Q. What are the recommended synthetic routes for 3,4-dichloro-N-methylbenzamide, and how can reaction conditions be optimized?
Methodological Answer: A common approach involves coupling 3,4-dichlorobenzoic acid derivatives with methylamine. For example, reacting 3,4-dichlorobenzoyl chloride with methylamine in the presence of a base (e.g., sodium carbonate) under anhydrous conditions. Solvents like dichloromethane or acetonitrile are typically used, with rigorous temperature control (0–25°C) to minimize side reactions . Yield optimization may require stoichiometric adjustments (e.g., 1.2 equivalents of methylamine) and inert atmospheres (N₂/Ar) to prevent hydrolysis. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer: Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming the methylamide group (δ ~2.8–3.2 ppm for N–CH₃ protons) and aromatic substitution patterns. Infrared (IR) spectroscopy identifies carbonyl (C=O) stretches (~1650–1680 cm⁻¹) and N–H bends (if present). High-Resolution Mass Spectrometry (HRMS) validates molecular weight and isotopic patterns. For crystalline samples, X-ray diffraction (using programs like SHELXL ) provides definitive structural confirmation.
Q. How should researchers assess the purity of this compound?
Methodological Answer: Use High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) to quantify purity. A mobile phase of acetonitrile/water (70:30) is typical. Differential Scanning Calorimetry (DSC) can detect decomposition temperatures, while elemental analysis (C, H, N, Cl) verifies stoichiometric ratios. Purity >95% is generally acceptable for biological assays .
Q. What safety protocols are mandatory during the synthesis of halogenated benzamides?
Methodological Answer: Conduct a pre-experiment hazard analysis (e.g., using guidelines from Prudent Practices in the Laboratory ). Key precautions:
- Use fume hoods for handling volatile reagents (e.g., acyl chlorides).
- Wear nitrile gloves and safety goggles to avoid skin/eye contact.
- Store intermediates (e.g., 3,4-dichlorobenzoyl chloride) in airtight containers at –20°C.
- Dispose of halogenated waste via certified chemical waste programs .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
Methodological Answer: Begin with cytotoxicity assays (e.g., MTT assay on HEK-293 or HepG2 cells) to establish IC₅₀ values. For receptor-targeted studies, competitive binding assays (e.g., μ-opioid receptor displacement using radiolabeled DAMGO) are recommended. Dose-response curves (1 nM–100 µM) and positive controls (e.g., morphine for opioid receptors) ensure data reliability .
Advanced Research Questions
Q. How can structural modifications of this compound enhance μ-opioid receptor selectivity over κ-opioid receptors?
Methodological Answer: Introduce steric hindrance near the dichlorophenyl group (e.g., methyl substituents at the 2-position) to disrupt κ-receptor binding pockets. Computational docking studies (using AutoDock Vina or Schrödinger Suite) can predict binding affinities. Validate with in vitro cAMP assays: μ-receptor activation reduces cAMP, while κ-receptor effects are minimal. Compare results with structural analogs like U-47700, a μ-selective isomer .
Q. What strategies resolve contradictions in mutagenicity data for halogenated benzamides?
Methodological Answer: Perform Ames II testing (TA98 and TA100 strains) with metabolic activation (S9 liver fraction) to assess frameshift/base-pair mutations. If conflicting results arise, orthogonal assays like comet assays (DNA strand breaks) or micronucleus tests provide additional genotoxicity evidence. For this compound, benchmark against known mutagens (e.g., benzyl chloride) and non-mutagens .
Q. How can crystallographic data improve the understanding of this compound’s conformation in solid-state vs. solution?
Methodological Answer: Compare X-ray crystallography data (SHELX-refined structures ) with solution-phase NMR NOE (Nuclear Overhauser Effect) studies. For example, crystallography may reveal planar amide groups stabilized by hydrogen bonding, while NOE detects dynamic conformers. Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model energy differences between conformers, aiding in structure-activity relationship (SAR) analysis .
Q. What analytical challenges arise in detecting this compound in biological matrices, and how are they addressed?
Methodological Answer: Challenges include low plasma concentrations and matrix interference. Use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with deuterated internal standards (e.g., D₃-3,4-dichloro-N-methylbenzamide) for quantification. Solid-phase extraction (C18 cartridges) improves recovery rates. Validate methods per FDA guidelines (precision, accuracy, LOD/LOQ) .
Q. How do electronic effects of substituents influence the metabolic stability of this compound derivatives?
Methodological Answer: Electron-withdrawing groups (e.g., –Cl) reduce cytochrome P450-mediated oxidation. Assess stability via liver microsome assays (human/rat) with NADPH cofactors. High-resolution mass spectrometry identifies metabolites (e.g., hydroxylation at the 4-position). QSAR models correlate Hammett σ values with half-life (t₁/₂) to guide derivatization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
